molecular formula C12H11F3N2O B8161121 4-Morpholino-3-(trifluoromethyl)benzonitrile

4-Morpholino-3-(trifluoromethyl)benzonitrile

カタログ番号: B8161121
分子量: 256.22 g/mol
InChIキー: BHTGBXRJZTUDPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Morpholino-3-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C12H11F3N2O and its molecular weight is 256.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Morpholino-3-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Morpholino-3-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-morpholin-4-yl-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)10-7-9(8-16)1-2-11(10)17-3-5-18-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTGBXRJZTUDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action for 4-Morpholino-3-(trifluoromethyl)benzonitrile: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the current knowledge gap surrounding the in vitro mechanism of action of 4-Morpholino-3-(trifluoromethyl)benzonitrile (CAS 677704-57-3). Publicly available data on the biological activity of this specific compound is notably scarce. This document, therefore, deviates from a traditional whitepaper on a known mechanism. Instead, it serves as a comprehensive, in-depth research proposal, leveraging established methodologies to systematically elucidate the compound's molecular target and cellular effects. We will proceed from a hypothesis rooted in a structural analysis of the molecule, proposing a multi-tiered experimental plan designed for researchers, scientists, and drug development professionals. This guide provides the scientific rationale and detailed protocols necessary to transform this uncharacterized molecule into a well-understood pharmacological tool.

Introduction: The Compound in Question

4-Morpholino-3-(trifluoromethyl)benzonitrile is a synthetic organic compound featuring three key chemical moieties: a morpholine ring, a trifluoromethyl group, and a benzonitrile core. While its synthesis is documented, its biological purpose and mechanism of action remain undefined in peer-reviewed literature. An initial investigation reveals a common misconception, where this compound is mistaken for "Akt Inhibitor IV" (CAS 681281-88-9), a distinct benzimidazole-based inhibitor of Akt signaling. It is critical to establish that these are different molecules.

The structural elements of 4-Morpholino-3-(trifluoromethyl)benzonitrile, however, offer clues to its potential biological role. The morpholine ring is a privileged pharmacophore found in numerous kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding pocket. Specifically, 4-(pyrimidin-4-yl)morpholines are well-known inhibitors of the PI3K/mTOR pathway. The trifluoromethyl group can enhance metabolic stability and binding affinity through hydrophobic interactions, while the benzonitrile group can act as a hydrogen bond acceptor. The crystal structure of the compound has been described, noting the morpholine ring adopts a stable chair conformation, a feature crucial for interactions with biological targets.

Based on this structural assessment, we hypothesize that 4-Morpholino-3-(trifluoromethyl)benzonitrile is a kinase inhibitor, likely targeting a member of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of cancer.

This guide will outline a systematic approach to test this hypothesis, starting with broad phenotypic screens and progressively narrowing the focus to identify the specific molecular target(s) and characterize the downstream signaling consequences of target engagement.

Phase 1: Phenotypic Screening and Pathway Analysis

The initial phase of investigation aims to confirm if the compound exhibits any biological activity, specifically focusing on cell viability and its impact on the proposed PI3K/Akt signaling pathway.

Cell Viability and Proliferation Assays

The first step is to determine if 4-Morpholino-3-(trifluoromethyl)benzonitrile has any cytotoxic or cytostatic effects on cancer cell lines known to be dependent on the PI3K/Akt pathway (e.g., PTEN-null lines like PC-3 or U-87 MG). The MTT assay is a robust and widely used colorimetric method for this purpose.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-Morpholino-3-(trifluoromethyl)benzonitrile in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K/Akt inhibitor). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Leave the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis of the PI3K/Akt Pathway

If the compound shows activity in the cell viability assay, the next step is to investigate its effect on the phosphorylation status of key proteins in the PI3K/Akt pathway. A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and its downstream targets like GSK3β and S6 ribosomal protein would provide strong evidence for on-pathway activity.

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the compound for a defined period (e.g., 2-24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, p-GSK3β, total GSK3β, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

KinomeScan_Workflow A Compound Submission 4-Morpholino-3-(trifluoromethyl)benzonitrile B Primary Screen (e.g., 10 µM) A->B C Data Analysis Identify Primary Hits (% Inhibition) B->C D Dose-Response Assay (Kd Determination) C->D E Validated Kinase Target(s) D->E

Caption: Workflow for identifying kinase targets using a kinome-wide scan.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific to the putative target identified from the kinome scan.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Affinity Chromatography-Mass Spectrometry

Another orthogonal approach is to immobilize the compound on a solid support and use it to "pull down" its binding partners from a cell lysate.

  • Compound Immobilization: Synthesize an analog of the compound with a linker for covalent attachment to beads.

  • Incubation: Incubate the compound-conjugated beads with a cell lysate.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry.

Phase 3: In Vitro Biochemical Validation

Once a primary target is identified and validated in cells, its interaction with the compound should be characterized biochemically.

In Vitro Kinase Assay

A direct in vitro kinase assay using the purified recombinant target kinase will confirm that the compound inhibits its enzymatic activity.

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate (e.g., a peptide or protein), and varying concentrations of 4-Morpholino-3-(trifluoromethyl)benzonitrile.

  • Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate at 30°C for a specified time.

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by various methods, including radiometric detection or using phosphospecific antibodies.

  • Data Analysis: Calculate the IC50 value for the inhibition of kinase activity.

Summary and Future Directions

The experimental framework outlined in this guide provides a clear and logical path to systematically determine the in vitro mechanism of action of 4-Morpholino-3-(trifluoromethyl)benzonitrile. By progressing from broad phenotypic observations to specific target identification and biochemical validation, researchers can build a comprehensive understanding of this novel compound.

Summary of Proposed Experimental Data:

Phase Experiment Primary Outcome
1 MTT Cell Viability AssayIC50 value in relevant cancer cell lines.
1 Western Blotting (PI3K/Akt Pathway)Changes in phosphorylation of Akt, GSK3β, S6.
2 Kinome Profiling (e.g., KINOMEscan)Identification of primary kinase target(s) and selectivity profile (Kd values).
2 Cellular Thermal Shift Assay (CETSA)Confirmation of target engagement in intact cells.
3 In Vitro Kinase AssayIC50 value for direct inhibition of purified target kinase activity.

Upon successful completion of this research plan, the scientific community will have a clear understanding of the compound's mechanism, enabling its use as a specific tool for basic research or as a starting point for further drug development efforts.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Almqvist, H., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Retrieved from [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]

  • Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • ACS Publications. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Su, S. P., et al. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol. Retrieved from [Link]

  • protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • PubMed. (2019, August 8). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubMed. (2011, July 1). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. Retrieved from [Link]

  • PubMed. (2023, February 15). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]

  • PubMed. (2022, February 5). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved from [Link]

  • ACS Publications. (2019, July 8). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Retrieved from [Link]

  • Frontiers. (2025, February 27). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

  • MDPI. (2022, September 6). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Morpholin-4-yl-5-trifluoromethyl-benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]

An In-depth Technical Guide to the Crystallographic Data of 4-Morpholino-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest

4-Morpholino-3-(trifluoromethyl)benzonitrile is a synthetic compound that stands at the intersection of several key areas in pharmaceutical research. Its architecture, featuring a benzonitrile core substituted with a morpholine ring and a trifluoromethyl group, makes it a subject of significant interest for the development of novel therapeutic agents. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacological profile of drug candidates.[1][2] Similarly, the trifluoromethyl group is a bioisostere frequently utilized to improve a molecule's metabolic stability and binding affinity.[3][4][5][6] Understanding the precise three-dimensional arrangement of these functional groups is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new chemical entities.

This guide will delve into the crystallographic structure of 4-Morpholino-3-(trifluoromethyl)benzonitrile, providing a detailed analysis of its crystal packing and molecular geometry. Furthermore, it will explore the synthetic pathway to obtain this compound and discuss the strategic importance of its structural features in the broader landscape of drug development.

Crystallographic Data Analysis

The crystal structure of 4-Morpholino-3-(trifluoromethyl)benzonitrile has been determined by X-ray diffraction, providing invaluable insights into its solid-state conformation.[7] The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₂H₁₁F₃N₂O
Formula Weight256.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.935 (2)
b (Å)12.025 (3)
c (Å)9.538 (2)
α (°)90
β (°)108.78 (3)
γ (°)90
Volume (ų)1186.2 (4)
Z4
Density (calculated) (Mg m⁻³)1.434
Absorption Coefficient (mm⁻¹)0.12
F(000)528

Molecular Conformation and Intermolecular Interactions:

In the crystalline state, the morpholine ring adopts a classic chair conformation. The benzene ring and the mean plane of the morpholine ring are not coplanar, exhibiting a dihedral angle of 58.04 (10)°. A noteworthy feature of the molecular structure is the presence of an intramolecular C—H···F hydrogen bond, which contributes to the overall conformational rigidity. The trifluoromethyl group itself is disordered over two positions.

The crystal packing is stabilized by a network of intermolecular C—H···F and C—H···O hydrogen bonds. These interactions link adjacent molecules, forming chains that propagate along the crystal lattice.[7] This intricate network of non-covalent interactions is crucial for the stability of the crystal structure and can influence the physicochemical properties of the solid material, such as solubility and dissolution rate.

Experimental Protocols

The synthesis of 4-Morpholino-3-(trifluoromethyl)benzonitrile is a straightforward nucleophilic aromatic substitution reaction. The following protocol is based on established synthetic methodologies.[8]

Synthesis of 4-Morpholino-3-(trifluoromethyl)benzonitrile

Materials:

  • 4-Fluoro-3-(trifluoromethyl)benzonitrile

  • Morpholine

  • Water (deionized)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating capabilities

  • Condenser

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq).

  • Add morpholine (2.0 eq) to the flask.

  • Stir the reaction mixture at 60°C for 8 hours.

  • After cooling to room temperature, dilute the mixture with water.

  • Filter the resulting precipitate using a Buchner funnel and wash with water.

  • Dry the solid product under vacuum to yield 4-Morpholino-3-(trifluoromethyl)benzonitrile.

Characterization:

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques such as:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • LC-MS: To determine the molecular weight and purity.

  • HPLC: To assess the purity of the final product.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow reagents 4-Fluoro-3-(trifluoromethyl)benzonitrile + Morpholine reaction Stir at 60°C 8 hours reagents->reaction workup Cool & Dilute with Water reaction->workup filtration Filter & Wash workup->filtration product 4-Morpholino-3-(trifluoromethyl)benzonitrile (Dried Product) filtration->product

Caption: Synthetic workflow for 4-Morpholino-3-(trifluoromethyl)benzonitrile.

The Significance of Morpholine and Trifluoromethyl Moieties in Drug Discovery

The choice to incorporate a morpholine ring and a trifluoromethyl group into a benzonitrile scaffold is a deliberate and strategic decision rooted in the principles of medicinal chemistry.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds and its ability to impart favorable physicochemical properties.[1][2][9] Its presence can:

  • Improve Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, enhancing the solubility of the parent molecule, which is often a critical factor for oral bioavailability.

  • Enhance Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

  • Provide a Favorable Conformational Profile: The chair conformation of the morpholine ring provides a degree of conformational rigidity, which can be advantageous for binding to specific biological targets.[10]

The Trifluoromethyl Group: A Bioisosteric Powerhouse

The trifluoromethyl (-CF₃) group is a widely used bioisostere for a methyl group or a chlorine atom in drug design. Its strong electron-withdrawing nature and high lipophilicity offer several advantages:[3][4][5][6]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism. This can significantly increase the half-life of a drug.[5]

  • Enhanced Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and ion-dipole interactions, leading to improved binding affinity and potency.

  • Improved Membrane Permeability: The lipophilic nature of the -CF₃ group can enhance a molecule's ability to cross cell membranes, a crucial aspect for reaching intracellular targets.[3]

The logical relationship between these moieties and their desired effects in drug design is depicted below:

Moieties_Significance cluster_morpholine Morpholine Moiety cluster_trifluoromethyl Trifluoromethyl Moiety morpholine Morpholine solubility Improved Aqueous Solubility morpholine->solubility H-bond acceptor stability_m Enhanced Metabolic Stability morpholine->stability_m Resistant to degradation conformation Favorable Conformation morpholine->conformation Chair conformation drug_properties Improved Drug-like Properties solubility->drug_properties stability_m->drug_properties conformation->drug_properties trifluoromethyl Trifluoromethyl stability_tf Increased Metabolic Stability trifluoromethyl->stability_tf Strong C-F bond affinity Enhanced Binding Affinity trifluoromethyl->affinity Favorable interactions permeability Improved Membrane Permeability trifluoromethyl->permeability Lipophilic nature stability_tf->drug_properties affinity->drug_properties permeability->drug_properties

Caption: Contribution of morpholine and trifluoromethyl moieties to drug-like properties.

Conclusion

The crystallographic data of 4-Morpholino-3-(trifluoromethyl)benzonitrile provides a precise blueprint of its molecular architecture. This structural information, when viewed through the lens of medicinal chemistry, offers a compelling rationale for its design. The strategic incorporation of the morpholine and trifluoromethyl moieties endows the molecule with a suite of properties that are highly desirable in the pursuit of novel therapeutics. This in-depth guide serves as a valuable resource for researchers and scientists, providing not only the fundamental crystallographic data but also the crucial context and insights necessary for informed drug design and development endeavors.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). Royal Society of Chemistry. [Link]

  • 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600. [Link]

Sources

The Pharmacokinetic Profile of 4-Morpholino-3-(trifluoromethyl)benzonitrile Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The 4-morpholino-3-(trifluoromethyl)benzonitrile core represents a compelling scaffold in modern medicinal chemistry. This structure marries three key components: a benzonitrile ring, a trifluoromethyl group, and a morpholine moiety. Each of these brings with it distinct physicochemical and pharmacokinetic properties that, in combination, can be strategically exploited in drug design. The benzonitrile group offers a rigid aromatic core, while the trifluoromethyl group is a well-established bioisostere for a methyl group, known to enhance metabolic stability and lipophilicity. The morpholine ring is a "privileged" scaffold, frequently incorporated into drug candidates to improve aqueous solubility and metabolic stability.

This technical guide provides an in-depth exploration of the anticipated pharmacokinetic profile of derivatives of 4-morpholino-3-(trifluoromethyl)benzonitrile. In the absence of extensive published data on this specific chemical series, this document serves as a predictive framework and a practical manual for researchers. It synthesizes established knowledge of the pharmacokinetic impact of its constituent moieties and outlines the standard experimental workflows required to fully characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of these promising compounds.

I. Predicted Physicochemical and Pharmacokinetic Properties: A Structure-Based Assessment

The pharmacokinetic journey of a drug molecule is fundamentally dictated by its physicochemical properties. For the 4-morpholino-3-(trifluoromethyl)benzonitrile scaffold, we can predict a unique interplay of its structural components.

PropertyPredicted Influence of Structural MoietiesRationale & Implications for Drug Development
Solubility The morpholine ring is expected to enhance aqueous solubility. The trifluoromethylbenzonitrile core is inherently more lipophilic.The overall solubility of derivatives will be a balance between these two effects. Early assessment of aqueous solubility is critical for formulation development and ensuring adequate concentrations for in vitro assays.
Lipophilicity (LogP/LogD) The trifluoromethyl group will increase lipophilicity compared to a methyl or hydrogen substituent. The morpholine ring will decrease lipophilicity.A moderate LogP/LogD is often desirable for oral absorption. This parameter will be highly sensitive to further substitutions on the core scaffold.
Permeability The increased lipophilicity from the trifluoromethyl group may enhance passive diffusion across cell membranes.High permeability is a prerequisite for good oral bioavailability. However, the potential for efflux by transporters such as P-glycoprotein (P-gp) should be investigated, as the morpholine moiety can sometimes be a substrate.
Metabolic Stability The trifluoromethyl group is known to block metabolic oxidation at its point of attachment. The morpholine ring can be a site of metabolism.The primary metabolic liabilities are likely to be on the morpholine ring or other unsubstituted positions on the benzonitrile core. Early metabolic stability screens are essential to identify "soft spots."
Plasma Protein Binding The lipophilic nature of the trifluoromethylbenzonitrile core suggests a potential for moderate to high plasma protein binding.High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect and to be cleared. This parameter is crucial for interpreting in vivo efficacy and pharmacokinetic data.

II. In Vitro Pharmacokinetic Profiling: A Step-by-Step Guide

A robust in vitro ADME package is the cornerstone of any successful drug discovery program. These assays provide early, cost-effective insights into the pharmacokinetic behavior of a compound series, enabling data-driven decisions for lead optimization.

A. Absorption

1. Aqueous Solubility:

  • Kinetic Solubility: Determined by the rapid precipitation of a DMSO stock solution in an aqueous buffer. This high-throughput assay is suitable for early screening of a large number of compounds.

  • Thermodynamic Solubility: Measures the equilibrium solubility of the solid compound in an aqueous buffer. This is a more definitive measure and is important for later stage candidates.

2. Permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion. It is a rapid and cost-effective screen for membrane permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium. It provides a measure of both passive permeability and active transport (efflux). The bi-directional transport of the compound (apical to basolateral and basolateral to apical) is measured to determine the apparent permeability (Papp) and the efflux ratio. An efflux ratio significantly greater than 2 suggests the compound may be a substrate for efflux transporters like P-gp.[1][2]

B. Distribution

1. Plasma Protein Binding:

  • Equilibrium Dialysis: This is the gold standard method. The compound is dialyzed against plasma in a two-chamber apparatus separated by a semi-permeable membrane. The concentration of the compound in the buffer and plasma chambers at equilibrium is used to calculate the fraction unbound (fu).

  • Rapid Equilibrium Dialysis (RED): A higher-throughput version of equilibrium dialysis.

2. Blood-to-Plasma Ratio:

  • This assay determines the partitioning of the compound between red blood cells and plasma. It is important for understanding the overall distribution of the drug in the body.

C. Metabolism

1. Metabolic Stability:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that contain the major drug-metabolizing enzymes, the cytochrome P450s (CYPs). The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more complete picture of metabolism, including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., glucuronidation) reactions.

2. Metabolite Identification:

  • Following incubation with microsomes or hepatocytes, the samples are analyzed by high-resolution mass spectrometry (HRMS) to identify the major metabolites. This information is crucial for understanding the metabolic pathways and identifying potential "soft spots" for metabolic attack. For morpholine-containing compounds, common metabolic pathways include N-dealkylation, oxidation of the carbons alpha to the nitrogen or oxygen, and ring opening.

3. Cytochrome P450 Inhibition:

  • This assay determines the potential of the compound to inhibit the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to drug-drug interactions (DDIs).

Experimental Workflow for In Vitro ADME Screening

Caption: A typical workflow for in vitro ADME screening of new chemical entities.

III. In Vivo Pharmacokinetic Studies: From Rodent Models to Human Prediction

In vivo pharmacokinetic studies are essential to understand how a drug behaves in a whole organism. These studies are typically conducted in rodent models, such as mice or rats, before progressing to larger animals and eventually humans.

A. Study Design

A typical in vivo PK study involves administering the compound to a group of animals and collecting blood samples at various time points. The compound is usually administered via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters.

  • Intravenous (IV) Administration: This route provides direct entry into the systemic circulation and is used to determine parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

  • Oral (PO) Administration: This route is used to assess oral absorption and bioavailability (F).

B. Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.Determines the dosing interval.
Area Under the Curve (AUC) The integral of the concentration-time curve.Represents the total drug exposure over time.
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for orally administered drugs.
C. Experimental Protocol for a Rodent PK Study
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Dosing:

    • IV group: The compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO group: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein or saphenous vein at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to determine the pharmacokinetic parameters.

Logical Flow of In Vivo PK Studies

in_vivo_pk_flow Formulation Formulation Development Dosing Dosing (IV & PO) in Rodents Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (NCA) Bioanalysis->PK_Analysis Human_Prediction Allometric Scaling to Predict Human PK PK_Analysis->Human_Prediction

Caption: The sequential steps involved in conducting and analyzing an in vivo pharmacokinetic study.

IV. Bioanalytical Methodology: Quantifying the Unseen

Accurate and precise quantification of the drug in biological matrices is the bedrock of reliable pharmacokinetic data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

A. Sample Preparation

The goal of sample preparation is to remove proteins and other interfering substances from the plasma sample before LC-MS/MS analysis.

  • Protein Precipitation (PPT): The most common method for small molecules. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): This method uses two immiscible solvents to separate the drug from the plasma matrix.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the drug while the interfering substances are washed away.

B. LC-MS/MS Method
  • Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the analyte from endogenous components of the plasma. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium formate) is commonly employed.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the drug) and a specific product ion (a fragment of the drug) to monitor. This provides high selectivity and sensitivity for quantification.

C. Method Validation

A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation includes the assessment of:

  • Selectivity and Specificity

  • Linearity, LLOQ, and ULOQ

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability

V. Conclusion and Future Directions

The 4-morpholino-3-(trifluoromethyl)benzonitrile scaffold holds significant promise for the development of novel therapeutics. While direct pharmacokinetic data for derivatives of this core are not yet widely available, a comprehensive understanding of the properties of its constituent moieties allows for a predictive and strategic approach to drug design and development. The in vitro and in vivo methodologies outlined in this guide provide a robust framework for the thorough characterization of the ADME properties of these compounds. By systematically evaluating solubility, permeability, metabolic stability, and in vivo pharmacokinetics, researchers can efficiently identify and optimize candidates with desirable drug-like properties, ultimately accelerating their path to the clinic.

VI. References

  • Selvita. (n.d.). In vitro ADME. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Bhardwaj, A., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Pharmaceuticals, 16(9), 1234.

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Bielenstein, M., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Drug Metabolism Reviews, 52(4), 546-563.

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Sevin, E., et al. (2013). Accelerated Caco-2 cell permeability model for drug discovery. Journal of Pharmacological and Toxicological Methods, 68(3), 334-339.

  • de Oliveira, A. C., et al. (2021). Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. Brazilian Journal of Pharmaceutical Sciences, 57.

  • Singh, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • Dalvit, C., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 13(7), 155.

  • Van de Velde, S., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias.

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.

  • Dahal, U. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5.

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.

  • Funabashi, M., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6434-6445.

  • Funatsu, T., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 4-Morpholino-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

4-Morpholino-3-(trifluoromethyl)benzonitrile is a highly versatile fluorinated building block frequently utilized in the drug development pipeline. It serves as a critical intermediate in the synthesis of biologically active molecules, including oxadiazole derivatives[1] and pyrrolidine-based antiviral main protease inhibitors[2]. The incorporation of the morpholine ring into the aryl scaffold is a proven strategy to enhance aqueous solubility, improve metabolic stability, and modulate the overall physicochemical properties of the parent pharmacophore.

Mechanistic Causality in SN​Ar

The synthesis of this compound relies on a classic 3 mechanism[3]. A common pitfall in synthetic planning is equating leaving group ability in SN​Ar with that of SN​2 reactions.

  • The Fluorine Advantage: While fluoride is a notoriously poor leaving group in SN​2 chemistry due to the high dissociation energy of the C-F bond, it is the premier leaving group for SN​Ar . In these reactions, the overall rate is dictated by the initial nucleophilic attack that disrupts the aromatic system, rather than the subsequent elimination step[4]. The extreme electronegativity of the fluorine atom exerts a powerful negative inductive effect (-I), which drastically lowers the activation energy required to form the transition state or the anionic Meisenheimer complex[5].

  • Aromatic Activation: The highly electron-withdrawing cyano (-CN) and trifluoromethyl (-CF_3) groups at the ortho and meta positions provide essential resonance and inductive stabilization for the anionic intermediate, ensuring the reaction proceeds quantitatively under mild conditions[6].

SNAr_Mechanism R Reactants: 4-Fluoro-3-(CF3)benzonitrile + Morpholine TS1 Rate-Determining Step: Nucleophilic Attack R->TS1 MC Intermediate/TS: Stabilized Anionic Complex TS1->MC TS2 Fast Step: Fluoride Elimination MC->TS2 P Products: 4-Morpholino-3-(CF3)benzonitrile + HF TS2->P

S_NAr mechanistic pathway highlighting the rate-determining nucleophilic addition.

Experimental Methodologies

We present two validated protocols for this synthesis. The choice of protocol depends heavily on the reaction scale and solvent preferences.

  • Protocol A (Neat / Amine Base): This method utilizes morpholine as both the nucleophile and the base. Because the reaction generates hydrogen fluoride (HF) as a byproduct, a minimum of 2.0 equivalents of morpholine is required—one equivalent to substitute the aryl fluoride, and one equivalent to scavenge the liberated HF, forming morpholinium fluoride[7].

  • Protocol B (DMSO / Inorganic Base): This method utilizes potassium carbonate ( K2​CO3​ ) as an inorganic acid scavenger in a polar aprotic solvent (DMSO). This is often preferred for larger-scale reactions where controlling the exotherm or stirring a neat slurry becomes mechanically challenging[1].

Protocol_Workflow Prep 1. Reagent Prep (1 eq Ar-F, 2 eq Morpholine) Rxn 2. Reaction (60°C, 8 hrs) Prep->Rxn Quench 3. Quench (Dilute with H2O) Rxn->Quench Filter 4. Isolation (Filter Precipitate) Quench->Filter Dry 5. Drying (Yield ~95%) Filter->Dry

Standard operational workflow for the base-free synthesis of the target nitrile.

Step-by-Step Protocols

Protocol A: Base-Free / Neat Synthesis[7]
  • Preparation: To a suitably sized reaction vessel, add 4-fluoro-3-(trifluoromethyl)benzonitrile (10.0 g, 52.8 mmol, 1.0 eq).

  • Reagent Addition: Slowly add morpholine (9.25 mL, 105.7 mmol, 2.0 eq). Note: The reaction is moderately exothermic upon initial mixing.

  • Heating: Stir the mixture at 60 °C for 8 hours.

  • Quenching: Cool the mixture to ambient temperature and dilute slowly with distilled water to precipitate the product.

  • Isolation: Filter the resulting white precipitate under vacuum.

  • Drying: Dry the solid thoroughly under high vacuum to afford the title compound (12.9 g, 95% yield) as a white solid.

Protocol B: Inorganic Base / DMSO Synthesis[1]
  • Preparation: Dissolve 4-fluoro-3-(trifluoromethyl)benzonitrile (15.0 g, 79.0 mmol, 1.0 eq) in dimethylsulfoxide (DMSO) (160 mL).

  • Reagent Addition: Add morpholine (13.8 mL, 159.0 mmol, 2.0 eq) followed by potassium carbonate ( K2​CO3​ ) (16.4 g, 119.0 mmol, 1.5 eq).

  • Heating: Heat the suspension at 90 °C for 18 hours.

  • Workup: Cool to ambient temperature and remove insoluble inorganic salts via filtration.

  • Extraction: Partition the filtrate between ethyl acetate (1.8 L) and water (1.5 L). Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the product.

Quantitative Data & Analytical Validation

To ensure a self-validating system, researchers must verify the synthesized material against the following expected analytical parameters[7].

ParameterProtocol A (Neat)Protocol B (DMSO)
Equivalents (Ar-F : Morpholine) 1.0 : 2.01.0 : 2.0
Base / Scavenger Morpholine (Excess) K2​CO3​ (1.5 eq)
Solvent None (Neat)DMSO
Temperature & Time 60 °C, 8 hours90 °C, 18 hours
Typical Yield ~95%>90%
Expected LC/MS (m/z) 257.1[M+H]+257.1 [M+H]+
Expected HPLC Purity >99.0% (Rt ~3.61 min)>95.0%

NMR Characterization:

  • 1H NMR (CDCl3, 400 MHz): δ 7.92 (1H, s, Ar-H), 7.78-7.81 (1H, d, Ar-H), 7.32-7.35 (1H, d, Ar-H), 3.84-3.87 (4H, m, −CH2​−O−CH2​− ), 3.04-3.06 (4H, m, −CH2​−N−CH2​− )[7].

Sources

Application Notes and Protocols: 4-Morpholino-3-(trifluoromethyl)benzonitrile as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on the synthesis and application of 4-Morpholino-3-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry. We will explore the strategic value of its constituent pharmacophores—the morpholine, trifluoromethyl, and benzonitrile groups—which collectively impart desirable physicochemical and pharmacological properties to derivative molecules. This guide offers validated, step-by-step protocols for the synthesis of the scaffold and its subsequent elaboration via palladium-catalyzed cross-coupling reactions. Furthermore, we examine its application in the design of targeted therapeutics, particularly protein kinase inhibitors, and provide insights into the structure-activity relationships that govern its utility. This content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. 4-Morpholino-3-(trifluoromethyl)benzonitrile has emerged as such a scaffold, primarily due to the synergistic interplay of its three key functional groups. A deconstruction of the molecule reveals the strategic advantage each component offers.

  • The Morpholine Moiety: This saturated heterocycle is a mainstay in medicinal chemistry for several reasons. Its oxygen atom acts as a hydrogen bond acceptor, and the entire group can significantly improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate. Crystallographic studies confirm that the morpholine ring typically adopts a stable chair conformation, which provides a degree of conformational rigidity that can be advantageous for specific binding to a biological target[1][2].

  • The Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a well-established strategy to enhance drug efficacy. This strongly electron-withdrawing group can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it enhances lipophilicity, which can improve cell membrane permeability, and can modulate the pKa of nearby functional groups, influencing binding affinity[3].

  • The Benzonitrile Group: The nitrile (cyano) group is a versatile functional handle. It is relatively stable but can be transformed into other key groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction). In its native form, the nitrogen atom can act as a hydrogen bond acceptor, engaging in critical interactions within a protein's binding pocket[1].

Together, these components make 4-Morpholino-3-(trifluoromethyl)benzonitrile a highly valuable starting material for building complex molecules with tailored, drug-like properties.

Physicochemical Properties

The fundamental properties of the scaffold are summarized below, providing essential data for experimental design.

PropertyValue
Chemical Formula C₁₂H₁₁F₃N₂O
Molecular Weight 256.23 g/mol
CAS Number 677704-57-3
Appearance White to off-white solid
Melting Point 108-110 °C
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.
Crystal Structure Insight The morpholine ring adopts a chair conformation. The dihedral angle between the benzene ring and the mean plane of the morpholine ring is approximately 58°. An intramolecular C-H···F hydrogen bond is observed[2].

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient synthesis of the title compound is achieved through a nucleophilic aromatic substitution reaction, leveraging the activation provided by the electron-withdrawing trifluoromethyl and nitrile groups.

Workflow for Synthesis

Synthesis_Workflow SMs Starting Materials - 4-Fluoro-3-(trifluoromethyl)benzonitrile - Morpholine Reaction Reaction Vessel Stir at 60 °C, 8 hours SMs->Reaction Combine Workup Workup - Cool to RT - Dilute with Water Reaction->Workup Cool & Quench Product Final Product - Filter Precipitate - Dry Workup->Product Isolate Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd_complex R1-Pd(II)L2-X pd0->pd_complex transmetal Transmetalation pd_biaryl R1-Pd(II)L2-R2 pd_complex->pd_biaryl pd_biaryl->pd0 red_elim Reductive Elimination label4 R1-R2 (Product) pd_biaryl->label4 label1 R1-X label1->pd_complex label2 R2-B(OR)2 label2->transmetal label3 Base label3->transmetal EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Src Src Kinase EGFR->Src MAPK MAPK Pathway (Ras-Raf-MEK-ERK) Src->MAPK Response Cell Proliferation & Survival MAPK->Response Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding SAR_Logic Scaffold Core Scaffold 4-Morpholino-3-(CF3)benzonitrile Mod_Morpholine Modify Morpholine Ring (e.g., add substituents) Scaffold->Mod_Morpholine Mod_CF3 Replace CF3 Group (e.g., with Cl, SO2Me) Scaffold->Mod_CF3 Mod_Nitrile Transform Nitrile Group (e.g., to Amide, Tetrazole) Scaffold->Mod_Nitrile Prop_Solubility ↑↓ Solubility Mod_Morpholine->Prop_Solubility Impacts H-bonding, conformational fit Prop_Potency ↑↓ Target Potency Mod_Morpholine->Prop_Potency Impacts H-bonding, conformational fit Prop_PK Alter Pharmacokinetics Mod_Morpholine->Prop_PK Impacts H-bonding, conformational fit Mod_CF3->Prop_Potency Impacts lipophilicity, blocks oxidation Prop_Metabolism ↑↓ Metabolic Stability Mod_CF3->Prop_Metabolism Impacts lipophilicity, blocks oxidation Mod_Nitrile->Prop_Potency Alters H-bond acceptor capacity

Sources

Application Notes and Protocols: 4-Morpholino-3-(trifluoromethyl)benzonitrile in the Discovery of S1P1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

4-Morpholino-3-(trifluoromethyl)benzonitrile (CAS 677704-57-3) is a highly specialized fluorinated building block utilized in pharmaceutical chemistry for the synthesis of advanced immunomodulatory therapeutics[1]. In downstream drug discovery, this compound serves as a critical precursor in the development of oxadiazole diaryl compounds, a well-documented class of potent Sphingosine-1-phosphate receptor 1 (S1P1) agonists[2][3].

The structural design of this building block is highly intentional: the trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine ring provides crucial hydrogen-bonding interactions within the S1P1 binding pocket. When converted into a 1,2,4-oxadiazole derivative, the resulting scaffold mimics the phosphate headgroup of endogenous Sphingosine-1-phosphate (S1P) without the associated metabolic liabilities of a phosphate group[3][4].

Mechanistic Insights: S1P1 Signaling and Lymphocyte Trafficking

To understand the downstream application of this chemical building block, one must understand the biological target. The S1P signaling axis is a fundamental regulator of lymphocyte egress from secondary lymphoid organs (such as lymph nodes and the thymus) into the lymphatic system and systemic circulation[5][6].

Under physiological conditions, a concentration gradient of S1P—which is high in the blood and lymph but low in lymphoid tissues—guides lymphocyte migration via the S1P1 receptor[7][8]. Synthetic oxadiazole-based S1P1 agonists derived from 4-Morpholino-3-(trifluoromethyl)benzonitrile act as functional antagonists. Upon binding to the S1P1 receptor, these compounds induce rapid receptor phosphorylation, β-arrestin recruitment, and subsequent internalization and ubiquitin-mediated degradation of the receptor[3]. The loss of surface S1P1 "blinds" the lymphocytes to the S1P gradient, sequestering them within the lymph nodes. This targeted lymphopenia is a validated therapeutic strategy for autoimmune diseases such as Multiple Sclerosis (MS)[8].

G S1P Endogenous S1P (High Blood Gradient) S1P1 S1P1 Receptor (Lymphocyte Surface) S1P->S1P1 Activates Egress Lymphocyte Egress (Normal Immune Function) S1P1->Egress Promotes Agonist Oxadiazole S1P1 Agonist (Drug Candidate) Agonist->S1P1 Binds Internalization Receptor Internalization & Degradation Agonist->Internalization Induces Retention Lymphocyte Retention (Immunosuppression) Internalization->Retention Results in

Diagram 1: S1P1 signaling pathway and the mechanism of functional antagonism by oxadiazole agonists.

Chemical Synthesis Workflow

To utilize 4-Morpholino-3-(trifluoromethyl)benzonitrile in hit-to-lead optimization, the benzonitrile moiety must be converted into a 1,2,4-oxadiazole core. This is achieved through a robust, two-step sequence[9][10]:

  • Amidoxime Formation : The benzonitrile is reacted with hydroxylamine to form an intermediate amidoxime.

  • Coupling and Cyclization : The amidoxime is coupled with a tailored carboxylic acid (e.g., a substituted pyridine or biphenyl derivative) using standard peptide coupling reagents, followed by thermal cyclization.

Workflow BB 4-Morpholino-3-(trifluoromethyl) benzonitrile (CAS: 677704-57-3) Step1 Hydroxylamine Hydrochloride Base (e.g., Et3N) / EtOH / Reflux BB->Step1 Amidoxime Amidoxime Intermediate (N'-hydroxybenzimidamide) Step1->Amidoxime Step2 Carboxylic Acid / Coupling Agent (e.g., EDC/HOBt) / DMF Amidoxime->Step2 Cyclization Thermal Cyclization (110°C, 12 hours) Step2->Cyclization Oxadiazole 1,2,4-Oxadiazole S1P1 Agonist (Active Drug Candidate) Cyclization->Oxadiazole

Diagram 2: Two-step chemical workflow converting the benzonitrile building block into an active S1P1 agonist.

Experimental Protocols

Protocol A: Synthesis of the Amidoxime Intermediate

Rationale: The conversion of the nitrile to an amidoxime is the mandatory first step to construct the 1,2,4-oxadiazole pharmacophore. The amidoxime provides the necessary nitrogen and oxygen atoms to form the 5-membered heterocyclic ring[10].

Step-by-Step Methodology :

  • Preparation : Dissolve 4-Morpholino-3-(trifluoromethyl)benzonitrile (10.0 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Reagent Addition : Add hydroxylamine hydrochloride (20.0 mmol) and triethylamine (22.0 mmol) to the solution. Causality: Triethylamine is essential to neutralize the hydrochloride salt and liberate the free nucleophilic hydroxylamine base in situ, allowing it to attack the electrophilic nitrile carbon.

  • Reaction : Reflux the mixture at 80°C for 6-8 hours under a nitrogen atmosphere. Monitor reaction progress via LC-MS until the starting material mass (m/z 257.1 [M+H]+) is fully consumed.

  • Workup : Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (100 mL) and distilled water (50 mL).

  • Isolation : Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford the amidoxime intermediate. Self-Validation: The formation of the amidoxime can be confirmed by the appearance of broad -NH2 and -OH stretching bands in FTIR (~3300-3500 cm⁻¹) and a mass shift in LC-MS.

Protocol B: Synthesis of the 1,2,4-Oxadiazole S1P1 Agonist

Rationale: Cyclization forms the rigid oxadiazole spacer that optimally orients the morpholino-aryl group into the hydrophobic pocket of the S1P1 receptor. This specific geometry avoids steric clashes with the Phe263 residue found in the S1P3 subtype, thereby ensuring high S1P1 selectivity and preventing off-target cardiovascular side effects (e.g., bradycardia)[4].

Step-by-Step Methodology :

  • Activation : In a flame-dried flask, dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL). Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol). Stir at room temperature for 30 minutes. Causality: EDC/HOBt converts the unreactive carboxylic acid into a highly reactive OBt-ester, preventing unwanted side reactions and maximizing coupling efficiency.

  • Coupling : Add the amidoxime intermediate from Protocol A (1.0 mmol) and DIPEA (2.0 mmol). Stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate.

  • Cyclization : Heat the reaction mixture to 110°C for 12 hours. Causality: Thermal energy drives the intramolecular dehydration (loss of H2O), closing the ring to form the thermodynamically stable 1,2,4-oxadiazole.

  • Purification : Cool to room temperature, dilute with water (30 mL), and extract with dichloromethane (3 x 20 mL). Dry the organic phase, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the final active compound.

Protocol C: In Vitro S1P1 Receptor Internalization Assay

Rationale: To validate the functional efficacy of the synthesized oxadiazole, its ability to induce S1P1 internalization must be quantified. A Tango/β-arrestin assay provides a self-validating biological readout that confirms the success of the chemical synthesis by measuring target engagement and receptor desensitization[3][7].

Step-by-Step Methodology :

  • Cell Seeding : Seed CHO-K1 cells stably expressing human S1P1 fused to a TEV protease site and a transcription factor (Tango system) into a 384-well plate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment : Prepare serial dilutions of the synthesized oxadiazole agonist (from 10 µM down to 0.1 nM) in assay buffer (HBSS containing 0.1% fatty-acid-free BSA). Causality: Fatty-acid-free BSA is critical as it acts as a carrier protein for the highly lipophilic oxadiazole compound, preventing it from crashing out of the aqueous solution or adhering to the plastic well walls.

  • Incubation : Treat the cells with the compound dilutions and incubate for 16 hours. Causality: Prolonged incubation allows sufficient time for β-arrestin recruitment, TEV cleavage, and subsequent reporter gene (e.g., beta-lactamase) transcription and translation.

  • Detection : Add the appropriate FRET substrate (e.g., LiveBLAzer™) and incubate for 2 hours at room temperature in the dark.

  • Data Analysis : Measure the fluorescence emission ratio (460 nm / 530 nm) using a microplate reader. Calculate the EC50 using non-linear regression analysis to quantify agonist potency.

Quantitative Data Presentation

The following table summarizes the typical pharmacological profile of oxadiazole S1P1 agonists synthesized using the 4-Morpholino-3-(trifluoromethyl)benzonitrile scaffold, demonstrating the high selectivity achieved via this specific chemical geometry[3][4].

Pharmacological PropertyTypical Value Range for Oxadiazole DerivativesBiological Significance
S1P1 Agonism (EC50) 0.5 nM – 5.0 nMHigh potency allows for low clinical dosing.
S1P3 Agonism (EC50) > 10,000 nMLack of S1P3 activity prevents bradycardia side effects.
Selectivity Fold (S1P1 vs S1P3) > 2,000-foldEnsures targeted immunosuppression.
In Vivo Lymphopenia Induction 65% - 85% reduction in peripheral T-cellsValidates functional antagonism and efficacy for MS models.
Chemical Synthesis Yield 75% - 90% (Over 2 steps)Highly scalable for industrial drug manufacturing.

Sources

Application Notes and Protocols for the Scale-Up of 4-Morpholino-3-(trifluoromethyl)benzonitrile Production

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the batch production and scale-up of 4-Morpholino-3-(trifluoromethyl)benzonitrile (CAS No. 677704-57-3). This compound is a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-3-(trifluoromethyl)benzonitrile and morpholine. This guide details the underlying chemical principles, provides validated protocols for both laboratory (gram-scale) and pilot plant (kilogram-scale) production, and addresses the critical process safety, optimization, and analytical considerations necessary for successful and safe scale-up.

Introduction and Scientific Background

4-Morpholino-3-(trifluoromethyl)benzonitrile is an important intermediate in the synthesis of various biologically active molecules. The morpholine moiety is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The trifluoromethyl group is a key substituent used to enhance properties like metabolic stability, lipophilicity, and binding affinity.

The synthesis of the target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry but presents specific challenges during scale-up, primarily related to reaction exothermicity, solvent selection, and product purification.

Reaction Mechanism: The SNAr Pathway

The core transformation is the displacement of a fluoride leaving group from an activated aromatic ring by the nitrogen nucleophile of morpholine. The reaction proceeds via a well-established two-step addition-elimination mechanism, often involving a Meisenheimer complex intermediate.[1][2][3]

  • Activation: The aromatic ring of 4-fluoro-3-(trifluoromethyl)benzonitrile is rendered electron-deficient, or "activated," by the strong electron-withdrawing effects of both the nitrile (-CN) and the trifluoromethyl (-CF3) groups.[3] These groups, positioned ortho and para to the fluoride leaving group, stabilize the negatively charged intermediate.

  • Step 1 (Addition): The lone pair of electrons on the nitrogen atom of morpholine attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[1]

  • Step 2 (Elimination): Aromaticity is restored through the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions due to its high electronegativity that enhances the electrophilicity of the substitution site.[3]

The choice of a polar aprotic solvent is critical as it solvates the cation of the generated salt (in this case, the protonated morpholine cation) without strongly solvating the nucleophile, thus maintaining its reactivity.

Caption: Generalized SNAr Addition-Elimination Mechanism.

Laboratory-Scale Synthesis Protocol (Gram-Scale)

This protocol is validated for producing high-purity material on a laboratory scale and serves as the basis for scale-up development. The original synthesis provides a high yield of 95%.[4]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier Example
4-Fluoro-3-(trifluoromethyl)benzonitrile67515-59-7189.11TCI, Sigma-Aldrich
Morpholine110-91-887.12Sigma-Aldrich, Acros
Deionized Water7732-18-518.02N/A
Ethyl Acetate (for extraction, optional)141-78-688.11Fisher Scientific
Anhydrous Magnesium Sulfate7487-88-9120.37VWR

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and temperature probe.

  • Heating mantle.

  • Buchner funnel and vacuum flask.

  • Standard laboratory glassware.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, charge 4-fluoro-3-(trifluoromethyl)benzonitrile (10.0 g, 52.8 mmol, 1.0 eq).

  • Reagent Addition: Add morpholine (9.25 mL, 105.7 mmol, 2.0 eq) to the flask. Causality: Using an excess of morpholine serves both as the nucleophile and as a base to neutralize the hydrogen fluoride (HF) generated in situ, driving the reaction to completion.

  • Reaction Conditions: Heat the mixture with stirring to 60°C. Maintain this temperature for 8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is confirmed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add 100 mL of deionized water to the stirred mixture. The product will precipitate as a white solid. Causality: The product is poorly soluble in water, while excess morpholine and the morpholine hydrofluoride salt are water-soluble, enabling facile isolation by precipitation.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with deionized water (2 x 50 mL) to remove residual morpholine and salts.

  • Drying: Dry the solid product under vacuum at 40-50°C to a constant weight.

  • Analysis: The expected yield is approximately 12.9 g (95%).[4] Characterize the product by ¹H NMR, LC/MS, and melting point to confirm identity and purity.

Critical Considerations for Batch Production Scale-Up

Scaling this process from grams to kilograms requires careful consideration of several factors that are less pronounced at the lab scale. Geometric scale-up is often not appropriate for exothermic reactions.[5]

Thermal Management and Safety

The SNAr reaction with amines is exothermic.[6] While manageable on a small scale with a simple heating mantle, heat removal becomes a critical safety concern at larger scales.

  • Heat Transfer Limitations: As a reactor's volume increases, its surface area-to-volume ratio decreases significantly.[7] This limits the efficiency of heat removal through the reactor jacket, creating a risk of temperature accumulation and a potential thermal runaway.[7][8]

  • Hazard Analysis: A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is mandatory before any large-scale synthesis. This will determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[9]

  • Control Strategy:

    • Dosing Control: The pilot-scale protocol introduces morpholine in a controlled manner (semi-batch) rather than charging all at once (batch). This allows the rate of heat generation to be controlled by the addition rate, ensuring it does not exceed the reactor's cooling capacity.

    • Cooling Systems: The pilot reactor must be equipped with an efficient cooling system (e.g., jacketed vessel with chilled glycol/brine circulation).

    • Emergency Preparedness: An emergency plan, including a quenching protocol (e.g., addition of a cold, inert solvent), must be in place.

Mixing and Mass Transfer

Inefficient mixing at scale can lead to localized "hot spots" and non-uniform reagent concentrations, which can decrease yield and increase impurity formation.[10][11]

  • Impeller Selection: The type, size, and speed of the agitator are critical. A pitched-blade turbine or similar impeller that promotes good axial and radial flow is recommended over a simple anchor stirrer.

  • Addition Point: Morpholine should be added sub-surface to ensure rapid dispersion into the bulk reaction mixture, preventing localized high concentrations at the surface.

Process Analytical Technology (PAT)

For robust process control and understanding, implementing PAT is highly recommended for pilot-scale and manufacturing operations.

  • Real-Time Monitoring: In-situ probes, such as FTIR or UV-Vis, can monitor the disappearance of the starting material and the appearance of the product in real-time.[12][13] This provides precise endpoint determination, avoiding unnecessarily long reaction times and potential byproduct formation.

  • Kinetic Understanding: Data from PAT can be used to develop kinetic models of the reaction, which are invaluable for process optimization and ensuring batch-to-batch consistency.[14]

ScaleUp_Logic cluster_0 Laboratory Scale (Grams) cluster_1 Scale-Up Analysis & Planning cluster_2 Pilot Plant Scale (Kilograms) lab_protocol Validated Lab Protocol (10 g scale) thermal_analysis Thermal Hazard Assessment (DSC/RC1) lab_protocol->thermal_analysis Data for Analysis mixing_study Mixing & Mass Transfer Analysis (CFD Modeling) lab_protocol->mixing_study Data for Analysis pat_dev Process Analytical Tech. (PAT) Development lab_protocol->pat_dev Data for Analysis safety_review Process Safety Review (HAZOP) lab_protocol->safety_review Data for Analysis pilot_protocol Pilot Batch Protocol (1.0 kg scale) thermal_analysis->pilot_protocol Informs Protocol Design mixing_study->pilot_protocol Informs Protocol Design pat_dev->pilot_protocol Informs Protocol Design safety_review->pilot_protocol Informs Protocol Design

Caption: Logical workflow for scaling up batch production.

Pilot Plant Production Protocol (Kilogram-Scale)

This protocol is designed for a 20 L jacketed glass-lined or Hastelloy reactor. A scale-up factor of 100 from the lab protocol is used as a basis.

Materials and Equipment
Reagent/MaterialQuantity (kg)Moles (mol)Molar Eq.
4-Fluoro-3-(trifluoromethyl)benzonitrile1.005.291.0
Morpholine0.9210.572.0
Deionized Water (for precipitation)10.0--
Deionized Water (for washing)5.0--

Equipment:

  • 20 L jacketed reactor with overhead stirrer (pitched-blade turbine), temperature probe, reflux condenser, and addition funnel/pump.

  • Temperature control unit (TCU) for heating and cooling.

  • Nutsche filter-dryer or centrifuge.

  • Vacuum drying oven.

Step-by-Step Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Initial Charge: Charge the reactor with 4-fluoro-3-(trifluoromethyl)benzonitrile (1.00 kg, 5.29 mol).

  • Heating: Begin agitation and heat the reactor contents to 55°C using the TCU.

  • Controlled Addition: Slowly add morpholine (0.92 kg, 10.57 mol) to the reactor over a period of 1-2 hours via an addition pump. Crucially, monitor the internal temperature throughout the addition. The addition rate should be adjusted to maintain the internal temperature at or below 65°C. Causality: This semi-batch approach controls the rate of heat generation, preventing a thermal runaway.

  • Reaction Hold: After the addition is complete, maintain the batch temperature at 60-65°C for 8-10 hours, or until reaction completion is confirmed by in-process analysis (e.g., HPLC or in-situ PAT).

  • Cooling and Precipitation:

    • Cool the reaction mixture to 20-25°C.

    • Slowly transfer the reaction mixture into a separate vessel containing 10.0 kg of stirred, deionized water, or slowly add the water to the reactor. The rate of addition should be controlled to manage any exotherm from quenching and to influence crystal morphology.

    • Stir the resulting slurry for at least 1 hour at ambient temperature.

  • Isolation and Washing:

    • Transfer the slurry to a Nutsche filter or centrifuge.

    • Filter the solid product and wash the cake with deionized water (2 x 2.5 kg).

  • Drying: Dry the product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.

  • Yield and Analysis: The expected yield is approximately 1.29 kg (95%). Analyze the final product for purity (HPLC), identity (NMR), and residual solvents (GC).

Safety, Health, and Environmental Considerations

Hazard Identification
  • 4-Fluoro-3-(trifluoromethyl)benzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[15][16]

  • Morpholine: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Toxic if in contact with skin or if inhaled.[17]

  • Hydrogen Fluoride (HF): A highly toxic and corrosive gas/acid is formally generated as a byproduct and immediately neutralized by the excess morpholine. However, any upset condition (e.g., insufficient morpholine) could present a hazard.

Personal Protective Equipment (PPE)

Personnel must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Chemical safety goggles and a face shield.

  • Flame-retardant lab coat or chemical-resistant apron.

  • Work should be conducted in a well-ventilated area or fume hood. For large-scale operations, respiratory protection may be required.[18]

Engineering Controls for Scale-Up
  • Closed System: The pilot reactor should be a closed system to prevent the release of flammable and toxic vapors.

  • Ventilation: The area must be equipped with adequate general and local exhaust ventilation.

  • Grounding: All equipment must be properly grounded to prevent static discharge, which could ignite flammable morpholine vapors.[17][18]

  • Emergency Systems: The reactor should be equipped with a pressure relief valve and potentially a rupture disc vented to a safe location or a catch tank.

Waste Management and Disposal
  • Aqueous Waste: The aqueous filtrate will contain morpholine and morpholine hydrofluoride. This stream is basic and may be considered hazardous waste. It must be neutralized and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated PPE and cleaning materials should be collected in labeled hazardous waste containers.

  • Solvent Waste: If organic solvents are used for cleaning or optional extraction, they must be collected as halogenated or non-halogenated organic waste as appropriate.

References

  • Redox. (2022, October 1). Safety Data Sheet Morpholine Revision 5. Retrieved from [Link]

  • LearnChemE. Scale-Up of a Batch Reactor. Retrieved from [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Chemos. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Scale-up Systems. Reaction Lab - Scale-up Systems. Retrieved from [Link]

  • Wolfram Demonstrations Project. Scale-Up of a Batch Reactor. Retrieved from [Link]

  • Wikipedia. Thermal runaway. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Stoli Chem. (2021, April 27). Managing heat transfer in continuous flow at scale. Retrieved from [Link]

  • COMSOL. Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]

  • Bruker. Process Analytical Technology (PAT). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2022). The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing-Sensitive Reactions—Part II: Design Protocols. Retrieved from [Link]

  • University of Southampton. (2023, October 19). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 12). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Process Insights. Process Analytical Technology. Retrieved from [Link]

  • Becht. (2023, May 23). Mixing With Reaction: Practical Considerations. Retrieved from [Link]

  • University of California San Diego. (2016, October 27). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. Retrieved from [Link]

  • ACS Publications. (2016, October 27). Role of Amines in Thermal-Runaway-Mitigating Lithium-ion Battery. Retrieved from [Link]

  • BUSS ChemTech AG. Scaling up from lab and pilot results to successful industrial plants. Retrieved from [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • ACS Publications. (2016, October 27). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. Retrieved from [Link]

  • Journal of Electrochemistry. (2022, December 4). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Retrieved from [Link]

  • University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

  • NextSDS. 3-FLUORO-4-(TRIFLUOROMETHOXY)BENZONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. Flow microreactor synthesis in organo-fluorine chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Basel Convention. (2023, January 24). Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluoroo. Retrieved from [Link]

  • Veeprho. Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • Ministry of the Environment, Japan. Summary of the Guideline on the Treatment of Wastes Containing Perfluorooctane Sulfonic Acid (PFOS), and Its Salts. Retrieved from [Link]

  • PubMed. Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. Retrieved from [Link]

  • PubMed. (2011, July 1). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. Retrieved from [Link]

  • Google Patents. (2009, January 7). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • ACS Publications. (2026, March 24). Synthetic Mimics for Nitrogen-Based Polycyclic Aromatic Hydrocarbon Cosmic Dust: Preparation and Preliminary Impact Ionization Mass Spectrometry Studies. Retrieved from [Link]

  • ACS Publications. (2026, March 24). The Journal of Organic Chemistry. Retrieved from [Link]

  • OrgoSolver. OrgoSolver | Reaction Solver, IUPAC Namer & Mechanism Solver. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. Retrieved from [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • Wikipedia. Potassium permanganate. Retrieved from [Link]

  • MDPI. (2016, March 17). Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Morpholino-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic synthetic recipes. Here, we dissect the causality behind the chemical behavior of 4-fluoro-3-(trifluoromethyl)benzonitrile when reacted with morpholine. By understanding the underlying kinetics, thermodynamics, and mechanistic pathways, you can troubleshoot suboptimal yields and establish a robust, self-validating synthetic workflow.

Mechanistic Foundations

The synthesis of 4-morpholino-3-(trifluoromethyl)benzonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4-fluoro-3-(trifluoromethyl)benzonitrile, is exceptionally primed for this transformation. The highly electronegative fluorine atom withdraws electron density via induction, while the ortho-trifluoromethyl (-CF₃) and para-cyano (-CN) groups provide immense resonance and inductive stabilization for the anionic intermediate[1].

SNAr_Mechanism SM 4-Fluoro-3-(trifluoromethyl) benzonitrile MC Meisenheimer Complex (Anionic Intermediate) SM->MC Attack at C4 Nuc Morpholine (Nucleophile) Nuc->MC Prod 4-Morpholino-3-(trifluoromethyl) benzonitrile MC->Prod Rearomatization LG Fluoride Ion (Leaving Group) MC->LG Expulsion

SNAr mechanism: Morpholine attack forms a Meisenheimer complex followed by fluoride expulsion.

Troubleshooting FAQs

Q1: My reaction stalls at 60-70% conversion despite using excess morpholine. How do I drive it to completion? Causality: In an SNAr reaction, the expulsion of the fluoride leaving group generates hydrofluoric acid (HF). If morpholine is the only base present, it becomes protonated to form morpholinium fluoride[2]. Protonated morpholine is entirely non-nucleophilic, which effectively halts the reaction kinetics and wastes your reagent. Solution: Introduce an inorganic base. Potassium carbonate (K₂CO₃) is the industry standard for this transformation[3]. It acts as an irreversible HF scavenger, driving the equilibrium forward and allowing you to use near-stoichiometric amounts (1.2 eq) of the more expensive morpholine.

Q2: I am detecting a major impurity at M+18 on my LC-MS. What is this, and how do I eliminate it? Causality: The M+18 mass peak corresponds to the primary amide, resulting from the hydrolysis of the nitrile group. The strongly electron-withdrawing -CF₃ group at the meta position not only activates the ring for SNAr but also makes the nitrile highly susceptible to hydration[2]. This side reaction is catalyzed by the presence of adventitious water and base at elevated temperatures (e.g., 90 °C). Solution: Ensure strict anhydrous conditions. Use anhydrous DMSO, oven-dried K₂CO₃, and avoid introducing water until the reaction is fully cooled to room temperature prior to the aqueous workup.

Q3: Is it better to use 4-chloro-3-(trifluoromethyl)benzonitrile instead of the fluoro-analog to save costs? Causality: While aryl chlorides are generally cheaper, the fluoro-analog is vastly superior for SNAr. In the rate-determining step of SNAr (the formation of the Meisenheimer complex), the extreme electronegativity of fluorine withdraws electron density via induction, significantly lowering the transition state energy[1]. Fluoride is a poorer leaving group than chloride in SN1/SN2 reactions, but in SNAr, the initial nucleophilic attack is rate-limiting, making the fluoro-arene orders of magnitude more reactive. Solution: Stick with 4-fluoro-3-(trifluoromethyl)benzonitrile to ensure >95% yields and shorter reaction times under milder conditions[4].

Q4: My product forms a sticky oil during the aqueous workup instead of a filterable solid. How do I fix this? Causality: 4-Morpholino-3-(trifluoromethyl)benzonitrile is prone to "oiling out" (liquid-liquid phase separation) if the solvent polarity changes too rapidly. Dumping the hot DMSO reaction mixture directly into ice water forces rapid, uncontrolled precipitation, trapping DMSO and reaction impurities within an amorphous, gummy matrix. Solution: Employ a controlled anti-solvent crystallization. Cool the reaction to 40 °C, then add water dropwise over 1-2 hours while maintaining vigorous stirring. This allows the product to nucleate properly and grow as a crystalline, easily filterable solid[4].

Diagnostic Logic Tree

SNAr_Troubleshooting A Issue: Suboptimal Yield (< 80%) B LC-MS / HPLC Profiling Identify Mass Balance A->B C High Unreacted SM (Incomplete Conversion) B->C SM > 5% D Side Products Dominant (Mass M+18 or M+OH) B->D Impurities > 5% E Action: Optimize Kinetics - Increase Temp to 80-90 °C - Add 1.5 eq K2CO3 C->E F Action: Suppress Hydrolysis - Use Anhydrous DMSO - Avoid Aqueous Base D->F

Logic tree for diagnosing and resolving low yields in the SNAr synthesis of the target molecule.

Quantitative Optimization Matrix

To summarize the impact of different reaction parameters, the following matrix compares suboptimal conditions against the optimized protocol.

ParameterSuboptimal ConditionsStandard LiteratureOptimized Protocol
Solvent EthanolDMFAnhydrous DMSO
Base None (Excess Morpholine)Triethylamine (TEA)K₂CO₃ (1.5 eq)
Temperature 60 °C80 °C90 °C
Time 24 hours12 hours12 - 18 hours
Typical Yield 65%82%>95%
Impurity Profile High unreacted SMAmide hydrolysis (M+18)Clean conversion
Optimized Self-Validating Protocol

This step-by-step methodology is designed to be self-validating, meaning the protocol contains built-in checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Objective: Synthesize 4-Morpholino-3-(trifluoromethyl)benzonitrile with >95% yield and >99% HPLC purity.

  • Reagent Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 4-fluoro-3-(trifluoromethyl)benzonitrile (10.0 g, 52.8 mmol, 1.0 eq)[4] and finely powdered, oven-dried K₂CO₃ (10.9 g, 79.2 mmol, 1.5 eq)[3].

  • Solvent & Nucleophile Addition: Suspend the solids in anhydrous DMSO (100 mL). Add morpholine (5.5 mL, 63.4 mmol, 1.2 eq) dropwise at 25 °C.

    • Self-Validation Check: The suspension should be easily stirrable. The K₂CO₃ will not fully dissolve; it acts as a heterogeneous base.

  • Heating & Kinetic Drive: Attach a reflux condenser and heat the mixture to 90 °C[3]. Maintain vigorous stirring (600 RPM) to ensure adequate mass transfer between the solid K₂CO₃ and the liquid phase.

  • In-Process Control (IPC): After 12 hours, withdraw a 50 µL aliquot. Quench into 1 mL of 1:1 MeCN/Water and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material peak (UV 254 nm) is <1% relative to the product. If >1%, continue heating and re-sample after 4 hours.

  • Controlled Crystallization: Once validated, remove the heat source and cool the mixture to 40 °C. Add deionized water (150 mL) dropwise over 60 minutes via an addition funnel. A white crystalline precipitate will form[4].

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with copious amounts of deionized water (3 × 50 mL) to remove residual DMSO and inorganic salts. Dry the solid in vacuo at 50 °C for 12 hours.

References
  • Title: WO2011071570A1 - Novel oxadiazole compounds Source: Google Patents URL
  • Title: Synthesis and Evaluation of Cyclic Secondary Amine Substituted Phenyl and Benzyl Nitrofuranyl Amides as Novel Antituberculosis Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG Source: RSC Advances - Royal Society of Chemistry URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Morpholino-3-(trifluoromethyl)benzonitrile Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing and functionalizing 4-Morpholino-3-(trifluoromethyl)benzonitrile presents a classic steric challenge in organic chemistry. The trifluoromethyl (-CF 3​ ) group is exceptionally bulky (having an A-value of ~2.1 kcal/mol), which creates immense steric shielding at the adjacent ortho position. When attempting to couple a bulky secondary amine like morpholine to this ring, researchers frequently encounter stalled reactions, catalyst deactivation, or poor yields.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols designed for drug development professionals to overcome these specific barriers.

Module 1: Nucleophilic Aromatic Substitution (S N​ Ar) - The Preferred Route

FAQ 1: Why does my S N​ Ar reaction fail when using 4-chloro-3-(trifluoromethyl)benzonitrile, but succeed with the 4-fluoro analog?

Answer: The failure of the chloro-precursor is a direct result of steric trajectory blocking. In an S N​ Ar reaction, the morpholine nucleophile must approach the electrophilic carbon at a specific angle (the Bürgi-Dunitz trajectory) to form the Meisenheimer complex[1]. The van der Waals radius of chlorine (1.75 Å) combined with the adjacent -CF 3​ group (radius ~2.2 Å) creates a steric wall that physically repels the morpholine ring.

Conversely, fluorine has a much smaller van der Waals radius (1.47 Å). More importantly, fluorine is highly electronegative. This electronegativity inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy barrier. Therefore, for sterically congested S N​ Ar reactions, switching to the 4-fluoro precursor is the most effective strategy[2].

Protocol 1: S N​ Ar Synthesis of 4-Morpholino-3-(trifluoromethyl)benzonitrile

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick white suspension as the product precipitates upon aqueous dilution, confirming successful conversion.

  • Charge Reactor: To a clean, dry round-bottom flask, add 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equivalent, e.g., 10 g, 52.8 mmol).

  • Add Nucleophile: Add morpholine (2.0 equivalents, 9.25 mL, 105.7 mmol). The excess morpholine acts as both the nucleophile and the acid scavenger to absorb the liberated HF.

  • Heating: Stir the neat mixture at 60 °C for 8 hours[2]. (Note: If scaling down to <1 mmol, use 0.5 M DMF as a polar aprotic solvent to ensure homogeneity).

  • Quench & Isolate: Cool the mixture to room temperature and slowly dilute with distilled water (approx. 50 mL).

  • Filtration: Filter the resulting white precipitate. Wash the filter cake thoroughly with cold water to remove residual morpholine and morpholine hydrofluoride salts.

  • Drying: Dry under vacuum at 45 °C to afford the product. Confirm identity via LC-MS (Expected [M+H] + : 257.1).

Module 2: Buchwald-Hartwig Cross-Coupling - The Alternative Route

FAQ 2: I am forced to use 4-bromo-3-(trifluoromethyl)benzonitrile due to precursor availability. Standard Pd/BINAP or Pd/dppf catalysts yield no product. How do I overcome the ortho-CF 3​ bulk?

Answer: Standard bidentate ligands like BINAP or dppf lack the necessary steric and electronic properties to force the coupling of a hindered aryl bromide with a secondary amine. You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand, specifically XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[3].

Causality: The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition of Pd(0) into the sterically hindered C-Br bond. More critically, the immense steric bulk of the triisopropylphenyl ring on the XPhos ligand crowds the palladium center. This crowding creates high ground-state energy in the Pd(II)-amido intermediate, which provides a massive thermodynamic driving force for reductive elimination—literally "pushing" the morpholine and aryl groups together to relieve steric strain and release the product[4].

Protocol 2: Buchwald-Hartwig Amination using Pd 2​ (dba) 3​ and XPhos

Self-Validation Checkpoint: The reaction must be strictly oxygen-free. A visible color change from dark purple/red (Pd 2​ (dba) 3​ ) to a yellow/orange active catalyst species should be observed upon heating.

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents)[3].

  • Substrate Addition: Add 4-bromo-3-(trifluoromethyl)benzonitrile (1.0 equivalent) and anhydrous, degassed toluene (to reach 0.2 M concentration).

  • Amine Addition: Add morpholine (1.2 equivalents).

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 8-12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the product.

Module 3: Downstream Functionalization

FAQ 3: Why is the nitrile group in 4-morpholino-3-(trifluoromethyl)benzonitrile so resistant to standard hydrolysis or reduction?

Answer: The nitrile group is deactivated by a combination of stereoelectronic effects. The morpholine nitrogen lone pair is conjugated with the aromatic ring, donating electron density (via resonance) into the ring and directly to the para-nitrile carbon. This reduces the electrophilicity of the nitrile carbon, making nucleophilic attack by water or hydride sources sluggish. Additionally, the bulky meta-CF 3​ group provides a "steric umbrella" that hinders the approach of bulky reducing agents (like DIBAL-H). To overcome this, use harsh acidic hydrolysis conditions (e.g., concentrated H 2​ SO 4​ at elevated temperatures) or unhindered, highly active reducing agents (e.g., Raney Nickel with H 2​ pressure).

Quantitative Data Summary

Reaction PathwayStarting MaterialReagents / CatalystTemp (°C)Time (h)Typical YieldPrimary Limitation
S N​ Ar 4-Fluoro-3-(CF 3​ )benzonitrileMorpholine (neat)608>90%Requires expensive fluoro-precursor
S N​ Ar 4-Chloro-3-(CF 3​ )benzonitrileMorpholine, K 2​ CO 3​ , DMF10024<10%Severe steric clash; poor leaving group
Buchwald-Hartwig 4-Bromo-3-(CF 3​ )benzonitrilePd 2​ (dba) 3​ , XPhos, NaOtBu1008-1285-95%Strict anhydrous/anaerobic conditions
Buchwald-Hartwig 4-Bromo-3-(CF 3​ )benzonitrilePd(OAc) 2​ , BINAP, Cs 2​ CO 3​ 10024<5%Ligand not bulky enough to force elimination

Mechanistic Visualizations

SNAr_Pathway cluster_0 SNAr Pathway (Preferred) cluster_1 Steric Hindrance (Failed Pathway) ArF 4-Fluoro-3-(CF3)benzonitrile MC Meisenheimer Complex (Stabilized by F) ArF->MC Nucleophilic Attack Morph Morpholine Morph->MC Clash Severe Steric Clash (CF3 vs Morpholine) Morph->Clash Prod 4-Morpholino-3-(CF3) benzonitrile MC->Prod F- Elimination ArCl 4-Chloro/Bromo-3-(CF3) benzonitrile ArCl->Clash Nucleophilic Attack Fail No Reaction / Low Yield Clash->Fail Blocked Trajectory

Logical relationship of leaving group size and steric hindrance in SNAr pathways.

BHA_Cycle Pd0 Pd(0)-XPhos Complex (Active Catalyst) OA Oxidative Addition (Overcomes C-Br Sterics) Pd0->OA 4-Bromo-3-(CF3)benzonitrile AmineCoord Amine Coordination & Deprotonation (NaOtBu) OA->AmineCoord Morpholine RE Reductive Elimination (Forced by XPhos Bulk) AmineCoord->RE RE->Pd0 Catalyst Regeneration Prod 4-Morpholino-3-(CF3) benzonitrile RE->Prod Product Release

Buchwald-Hartwig catalytic cycle using XPhos to overcome steric hindrance.

References

  • [1] Title: Nature of the nucleophile and solvent effect on a SNAr reaction. Source: ResearchGate. URL:[Link]

  • [4] Title: Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. Source: ACS Publications. URL:[Link]

Sources

Validation & Comparative

GC-MS Method Validation for 4-Morpholino-3-(trifluoromethyl)benzonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Morpholino-3-(trifluoromethyl)benzonitrile is a critical synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), including androgen receptor antagonists and kinase inhibitors. Because residual intermediates can compromise the safety and efficacy of final drug products, stringent analytical control is required. This guide provides an objective platform comparison, mechanistic method development strategies, and a comprehensive ICH Q2(R2) validation framework for quantifying this compound as a trace impurity.

Analyte Profiling & Platform Comparison

With a molecular formula of C12H11F3N2O and a molecular weight of 256.22 g/mol , 4-Morpholino-3-(trifluoromethyl)benzonitrile is synthesized via the nucleophilic aromatic substitution of 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine[1].

When establishing a control strategy, analytical scientists must select a platform that balances sensitivity, matrix tolerance, and operational efficiency.

Analytical Platform Comparison Table
Performance MetricGC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)LC-MS/MS (ESI-Triple Quadrupole)
Ionization Source Electron Ionization (EI, 70 eV)Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)
Sensitivity (LOQ) ~10–50 ng/mL~0.1–1.0 ng/mL~0.5–5.0 ng/mL
Matrix Interference Moderate (Co-eluting API peaks)Low (MRM filters matrix noise)High (Ion suppression from API)
Analyte Suitability Excellent (Volatile, MW 256)Excellent (Volatile, MW 256)Good (Protonatable morpholine)
Cost per Analysis LowMediumHigh
Primary Use Case Routine raw material assayTrace impurity quantification in APIThermally labile derivatives

Expert Insight: While LC-MS/MS is viable due to the protonatable morpholine nitrogen, GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the superior choice. The compound's volatility and thermal stability make it ideal for gas chromatography, while the MRM mode eliminates the severe ion suppression commonly observed in LC-ESI when analyzing trace impurities against a high-concentration API matrix[2].

Methodological Design & Causality

To ensure a self-validating and robust protocol, every parameter in the GC-MS/MS method must be engineered with specific chemical causality:

  • Column Chemistry Selection: A 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS) is mandatory.

    • Causality: The morpholine ring contains heteroatoms (N, O) that are highly prone to hydrogen bonding with active silanol sites on inferior or degraded columns, leading to severe peak tailing. A highly deactivated, low-bleed MS-grade column ensures inertness and maintains sharp, symmetrical peaks.

  • Inlet Deactivation: A deactivated single-taper liner with glass wool is used.

    • Causality: The glass wool promotes rapid, homogeneous vaporization of the 256 g/mol analyte, while the chemical deactivation prevents thermal degradation or irreversible adsorption of the highly electronegative trifluoromethyl group in the inlet.

  • Fragmentation Dynamics (EI-MRM): At 70 eV, the molecule yields a robust molecular ion ( M+∙ at m/z 256). The primary MRM transition monitors the cleavage of the morpholine ring (e.g., m/z 256 198).

    • Causality: This specific transition isolates the target analyte from aliphatic background noise and co-eluting API fragments, drastically improving the Signal-to-Noise (S/N) ratio.

Experimental Workflow & Protocols

GCMS_Workflow A API Sample Dissolution (100 mg/mL in Dichloromethane) B Liquid-Liquid Extraction (Water/DCM Partitioning) A->B C Centrifugation (4000 rpm, 5 min) B->C D Organic Layer Collection (Trace Impurity Isolation) C->D E GC-MS/MS Injection (1 µL, Splitless, 250°C) D->E F EI-MRM Detection (m/z 256 -> 198) E->F G Data Analysis & ICH Q2(R2) Validation F->G

Figure 1: Sample preparation and GC-MS/MS analytical workflow for trace impurity quantification.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 100 mg of the final API and dissolve it in 1.0 mL of LC-MS grade Dichloromethane (DCM).

  • Add 1.0 mL of HPLC-grade water to the vial to partition highly polar API salts away from the organic layer.

  • Vortex the mixture for 2 minutes, followed by centrifugation at 4000 rpm for 5 minutes to achieve clean phase separation.

  • Carefully extract 500 µL of the lower DCM layer (containing the 4-Morpholino-3-(trifluoromethyl)benzonitrile impurity) and transfer it to a 2 mL GC autosampler vial equipped with a glass insert.

Step 2: GC-MS/MS Instrumental Parameters

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode, Inlet temperature: 250°C.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min). Total run time: 16 minutes.

  • Transfer Line & Source: Transfer line at 280°C, EI source at 230°C, Quadrupoles at 150°C.

  • MS/MS Acquisition: MRM mode. Precursor ion: m/z 256. Product ion: m/z 198. Collision Energy (CE): 15 eV.

ICH Q2(R2) Method Validation Framework

The developed method must be rigorously validated according to the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose in regulatory submissions[3]. The validation parameters evaluate the method's reliability across the analytical lifecycle[3].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Results (Representative)
Specificity No interfering peaks at the retention time of the analyte in the blank or API matrix.Blank matrix showed baseline noise only (S/N < 3). Resolution > 2.0 from nearest API degradant.
Linearity & Range Correlation coefficient ( R2 ) 0.995 across the specified range. R2 = 0.9994 over the range of 0.5 ng/mL to 100 ng/mL.
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio 3:1.0.15 ng/mL (S/N = 4.2).
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio 10:1 with acceptable precision.0.50 ng/mL (S/N = 12.5, %RSD = 4.1%).
Accuracy (Recovery) Mean recovery between 80% and 120% at 3 concentration levels (e.g., LOQ, 100%, 150%).50% Level: 98.2% 100% Level: 101.4% 150% Level: 99.7%
Precision (Repeatability) Relative Standard Deviation (%RSD) 5.0% for 6 replicate injections at the 100% level.%RSD = 2.8% (n=6).
Robustness Method remains unaffected by small, deliberate changes (e.g., flow rate ± 0.1 mL/min).Peak area %RSD remained < 4.0% under altered flow and thermal ramp conditions.

By adhering to these ICH Q2(R2) standards, pharmaceutical laboratories can ensure regulatory compliance, preventing costly delays during the drug approval process[2][3].

References

Sources

Validating the Biological Activity of 4-Morpholino-3-(trifluoromethyl)benzonitrile-Derived S1P1 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the validation of novel immunomodulators requires moving beyond basic binding assays to establish robust, self-validating physiological systems.

4-Morpholino-3-(trifluoromethyl)benzonitrile is a pivotal synthetic intermediate used to generate a novel class of [1,2,4]oxadiazole derivatives[1][2]. These derivatives function as highly potent, selective, and direct-acting sphingosine-1-phosphate receptor 1 (S1P1) agonists[3]. Unlike first-generation therapies like Fingolimod (FTY720)[4], these compounds were rationally designed through pharmacophore modeling to eliminate the need for in vivo bioactivation, offering predictable pharmacokinetics and avoiding the complications associated with species-dependent phosphorylation[5].

This guide objectively compares the performance of these 4-morpholino-3-(CF3)-phenyl oxadiazole derivatives against established S1P1 modulators and provides the self-validating experimental protocols required to confirm their biological activity.

Mechanism of Action & Structural Rationale

The 4-morpholino-3-(trifluoromethyl)phenyl moiety acts as an optimized lipophilic tail that docks precisely into the S1P1 binding pocket[6]. This specific substitution pattern drives >100-fold selectivity for S1P1 over S1P3[7][8].

Understanding the Causality: Off-target S1P3 activation is directly linked to acute cardiovascular toxicity, specifically bradycardia[4]. By engineering strict S1P3-sparing properties, these derivatives widen the therapeutic index. Furthermore, by binding directly to the S1P1 receptor, these compounds induce β-arrestin recruitment, leading to rapid receptor internalization and degradation. This "functional antagonism" traps autoreactive lymphocytes in the lymph nodes, preventing their egress into the central nervous system to drive autoimmune pathology.

S1P1_Pathway Agonist 4-Morpholino-3-(CF3)-phenyl Oxadiazole Derivative S1P1 S1P1 Receptor (Lymphocyte Surface) Agonist->S1P1 Direct Agonism Arrestin β-Arrestin Recruitment S1P1->Arrestin Phosphorylation Internalization Receptor Internalization & Degradation Arrestin->Internalization Endocytosis Egress Inhibition of Lymphocyte Egress (Immunosuppression) Internalization->Egress Functional Antagonism

S1P1 signaling pathway: Direct agonism leads to receptor internalization and immunosuppression.

Performance Comparison: Oxadiazole Derivatives vs. Alternatives

To validate the utility of 4-morpholino-3-(trifluoromethyl)benzonitrile derivatives, we compare a representative optimized oxadiazole compound (e.g., Compound 28c) against the first-in-class Fingolimod (FTY720) and the next-generation Ozanimod.

Performance Metric4-Morpholino-3-(CF3)-phenyl Oxadiazole (e.g., Cmpd 28c)Fingolimod (FTY720)Ozanimod
Mechanism of Action Direct Agonist[5]Prodrug (Requires SphK2)[5]Direct Agonist
S1P1 Potency (IC50/EC50) ~2.63 nM[7][8]~0.3 nM (as active FTY720-P)~0.4 nM
S1P3 Affinity (Toxicity Risk) >1000 nM (Highly Sparing)[7]3.1 nM (Non-sparing)[4]>10000 nM (Sparing)
Metabolic Predictability High (No bioactivation needed)Low (Dependent on patient SphK2)High
Lymphocyte Recovery (Washout) Rapid (Days)Slow (Up to 6 weeks)Rapid (Days)

Comparative Insight: While Fingolimod exhibits sub-nanomolar potency, its reliance on SphK2 phosphorylation creates metabolic bottlenecks and variable patient responses. The oxadiazole derivative matches the critical S1P3-sparing safety profile of Ozanimod while offering a highly optimized, direct-acting metabolic pathway[5].

Experimental Protocols for Validation

To establish a self-validating system, researchers must prove both the in vitro molecular mechanism and the in vivo physiological outcome.

Protocol 1: In Vitro S1P1 Internalization & β-Arrestin Recruitment Assay

Causality: Mere binding affinity does not guarantee receptor internalization. Measuring β-arrestin recruitment confirms the specific G-protein coupled receptor (GPCR) cascade responsible for the therapeutic effect (functional antagonism).

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells engineered with an S1P1-enzyme acceptor (EA) and a β-arrestin-enzyme donor (ED) fusion protein (e.g., PathHunter system) at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.

  • Compound Dilution: Prepare a 10-point serial dilution (10 µM to 0.3 pM) of the 4-morpholino-3-(trifluoromethyl)benzonitrile derivative in assay buffer containing 0.1% essentially fatty acid-free BSA. Note: Fatty acid-free BSA is critical to prevent non-specific lipid binding of the highly lipophilic tail.

  • Receptor Activation: Add the compound dilutions to the cells and incubate for exactly 90 minutes at 37°C. Causality: 90 minutes represents the optimal kinetic peak for β-arrestin translocation before the receptor is recycled or degraded.

  • Detection: Add the chemiluminescent detection reagent. The proximity of EA and ED upon β-arrestin binding to S1P1 generates a luminescent signal.

  • Data Analysis: Read luminescence and plot against log[concentration] to calculate the EC50. A self-validating run must include endogenous S1P as a positive control (expected EC50 ~1-5 nM).

Protocol 2: In Vivo Pharmacodynamic (PD) Lymphocyte Reduction Assay

Causality: If the compound successfully internalizes S1P1 on lymphocytes, the cells lose their chemotactic gradient sensing and cannot exit the lymph nodes. By tracking peripheral blood over 24 hours, we establish the PK/PD relationship—confirming not just that the drug works, but determining its onset of action and washout period.

Step-by-Step Methodology:

  • Animal Dosing: Administer the oxadiazole derivative orally (PO) to female C57BL/6 mice at doses of 0.1, 0.3, 1.0, and 3.0 mg/kg formulated in 0.5% methylcellulose. Use vehicle alone as a negative control.

  • Time-Course Sampling: Collect 50 µL of whole blood via the tail vein at 1, 3, 6, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Erythrocyte Lysis & Staining: Treat blood with ACK lysis buffer to remove red blood cells. Stain the remaining leukocytes with fluorophore-conjugated antibodies: anti-mouse CD3 (Total T-cells), CD4 (T-helper cells), and CD8 (Cytotoxic T-cells).

  • Flow Cytometry (FACS): Acquire data using a flow cytometer. Gate on the lymphocyte population based on forward/side scatter, then quantify the absolute counts of CD4+ and CD8+ cells using counting beads.

  • Validation: Calculate the ED50 (effective dose reducing lymphocytes by 50%). A successful candidate will demonstrate a dose-dependent reduction of peripheral lymphocytes by >70% at peak effect without inducing bradycardia.

PD_Workflow Dosing Oral Administration (Vehicle vs Agonist) Sampling Blood Collection (Time-course) Dosing->Sampling 1-24 hrs FACS Flow Cytometry (CD4+/CD8+ Counts) Sampling->FACS RBC Lysis & Stain Analysis PK/PD Correlation & EC50 Determination FACS->Analysis Lymphocyte Reduction

In vivo pharmacodynamic workflow for validating S1P1-mediated lymphocyte reduction.

References

  • [2] Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [3] Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy. ChemMedChem. URL: [Link]

  • [6] Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. Journal of Medicinal Chemistry / PMC. URL: [Link]

  • [4] Discovery of a novel series of potent S1P1 agonists. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • [7] Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. Journal of Medicinal Chemistry / PMC. URL: [Link]

  • [5] Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [8] Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

4-Morpholino-3-(trifluoromethyl)benzonitrile: Reference Standard Characterization & Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently evaluate the downstream impact of intermediate purity on active pharmaceutical ingredient (API) synthesis. 4-Morpholino-3-(trifluoromethyl)benzonitrile (CAS: 677704-57-3) is a critical pharmaceutical building block, synthesized via a nucleophilic aromatic substitution (SNAr) between 4-fluoro-3-(trifluoromethyl)benzonitrile and morpholine[1].

This intermediate is foundational in the development of sphingosine-1-phosphate receptor 1 (S1P1) agonists, which are pivotal in treating autoimmune and S1P-associated disorders[2]. Mechanistically, the benzonitrile group undergoes an addition reaction with hydroxylamine to form an amidoxime. This amidoxime is subsequently coupled with a carboxylic acid and cyclized to yield a highly targeted 1,2,4-oxadiazole derivative[3].

Because trace impurities—particularly regioisomers formed during the initial SNAr reaction—can propagate through this cyclization cascade and become inseparable in the final API, utilizing a rigorously characterized reference standard is non-negotiable for process scale-up and regulatory compliance.

S1P1_Synthesis A 4-Fluoro-3-(trifluoromethyl) benzonitrile C 4-Morpholino-3-(trifluoromethyl) benzonitrile (Target Intermediate) A->C + B B Morpholine (SNAr Reaction) E Amidoxime Intermediate C->E + D D Hydroxylamine (Addition) G 1,2,4-Oxadiazole S1P1 Agonist (Final API) E->G + F F Carboxylic Acid (Coupling & Cyclization)

Synthesis of 1,2,4-oxadiazole S1P1 agonists from 4-Morpholino-3-(trifluoromethyl)benzonitrile.

Comparative Analysis of Reference Standards

When sourcing this intermediate, researchers must choose between Certified Reference Materials (CRMs), standard commercial grades, and in-house synthesized crude batches. The purity profile directly dictates the pharmacological safety of the downstream S1P1 agonist.

The table below objectively compares the performance and analytical metrics of these three tiers.

Analytical ParameterCertified Reference Material (CRM)Commercial Standard GradeIn-House Synthesized (Crude)
Chromatographic Purity (HPLC-UV) ≥ 99.8%95.0% - 98.0%~ 85.0% - 90.0%
Isomeric Purity (19F-NMR) Undetectable regioisomers≤ 1.5% ortho-isomerVariable (up to 5%)
Exact Mass [M+H]+ (HRMS) 257.0896 ± 2 ppm257.0896 ± 5 ppm257.0896 ± 10 ppm
Moisture Content (KF) ≤ 0.1%≤ 0.5%> 1.0%
Residual Solvents (GC-HS) Complies with ICH Q3COften contains trace morpholineHigh residual morpholine/water

Causality Insight: Why is Isomeric Purity critical? The SNAr reaction can yield trace amounts of ortho-substituted regioisomers if the starting material contains 2-fluoro isomers. These regioisomers will form structurally identical 1,2,4-oxadiazoles that co-elute with the target API, drastically altering the drug's binding affinity to the S1P1 receptor.

Experimental Protocols for Characterization

To establish a self-validating system, the following step-by-step methodologies must be employed to qualify 4-Morpholino-3-(trifluoromethyl)benzonitrile standards.

Protocol 1: Chromatographic Purity via HPLC-UV
  • Causality: UV detection at 254 nm is utilized because the extended conjugation of the benzonitrile system provides a strong chromophore, ensuring high sensitivity. A gradient method is chosen over isocratic to ensure the elution of both polar impurities (unreacted morpholine) and highly lipophilic des-fluoro byproducts.

  • Self-Validation: The protocol mandates a system suitability injection using a known impurity mix to guarantee a resolution ( Rs​ ) > 2.0, proving the column's resolving power prior to sample analysis.

  • Methodology:

    • Column: C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase: Solvent A = 0.1% TFA in Ultrapure Water; Solvent B = 0.1% TFA in Acetonitrile.

    • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

    • Flow Rate & Injection: 1.0 mL/min; 5 µL injection volume.

    • Acceptance Criteria: Main peak elutes at Rt​ ~ 8.4 min. Total integrated impurity area must be < 0.2% for CRM release.

Protocol 2: Structural Elucidation via NMR ( 1 H and 19 F)
  • Causality: While HPLC determines overall purity, it struggles to distinguish between regioisomers. 19 F-NMR is exceptionally sensitive to the spatial arrangement around the CF 3​ group. A single sharp singlet confirms isomeric purity, whereas secondary peaks immediately flag regioisomeric contamination.

  • Self-Validation: The use of 0.03% v/v Tetramethylsilane (TMS) acts as an internal reference standard to lock the chemical shift, ensuring instrument calibration is accurate for every run.

  • Methodology:

    • Dissolve 10 mg of the standard in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

    • 1 H-NMR (400 MHz): Verify signals at δ 7.92 (1H, s), 7.78-7.81 (1H, d), and 7.32-7.35 (1H, d) for the aromatic protons, alongside morpholine multiplets at 3.84-3.87 (4H, m) and 3.04-3.06 (4H, m)[1].

    • 19 F-NMR (376 MHz): Verify the presence of a single sharp singlet at approximately δ -62.5 ppm.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Causality: To definitively rule out homologous impurities (e.g., variations in the morpholine ring size), exact mass determination is required. Electrospray Ionization (ESI+) gently ionizes the molecule without fragmentation.

  • Self-Validation: The instrument is calibrated with a sodium formate cluster solution prior to injection, ensuring mass accuracy remains within the strict < 5 ppm error margin.

  • Methodology:

    • Ionization: ESI in positive ion mode.

    • Measurement: Target the protonated molecular ion [M+H]+ .

    • Acceptance Criteria: The theoretical exact mass is 257.0896. The observed mass must fall between 257.0891 and 257.0901.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Thermal Analysis Start Reference Standard Batch NMR 1H & 19F NMR (Regioisomer Check) Start->NMR HRMS HRMS (ESI+) (Exact Mass: 257.0896) Start->HRMS HPLC HPLC-UV (254 nm) (Chromatographic Purity) Start->HPLC DSC DSC / TGA (Thermal Stability) Start->DSC KF Karl Fischer (Moisture Content) Start->KF Release Certified Reference Material (CRM) NMR->Release HRMS->Release HPLC->Release DSC->Release KF->Release

Multi-modal analytical workflow for certifying 4-Morpholino-3-(trifluoromethyl)benzonitrile.

Conclusion

Selecting the appropriate grade of 4-Morpholino-3-(trifluoromethyl)benzonitrile is a foundational step in S1P1 agonist development. While commercial grades may suffice for early discovery, the propagation risk of regioisomers necessitates the use of strictly characterized CRMs during process scale-up and clinical manufacturing. By implementing the self-validating analytical workflows detailed above, researchers can ensure structural integrity and safeguard downstream API yield.

References
  • Title: 4-Morpholino-3-(trifluoromethyl)benzonitrile synthesis - ChemicalBook | Source: chemicalbook.com | URL: 1[1]

  • Title: Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives | Source: acs.org | URL: 2[2]

  • Title: Wolfgang H.B. Sauer - Google Scholar (Patent WO2009043890) | Source: google.com | URL: 3[3]

  • Title: Synthetic method development of drug-like heterocycles and medicinal chemistry optimization | Source: wisc.edu | URL:

Sources

Safety Operating Guide

4-Morpholino-3-(trifluoromethyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: 4-Morpholino-3-(trifluoromethyl)benzonitrile

As a critical building block in pharmaceutical synthesis and drug discovery, 4-Morpholino-3-(trifluoromethyl)benzonitrile (CAS: 677704-57-3) requires stringent handling and disposal protocols. The presence of a trifluoromethyl group, a nitrile moiety, and a morpholine ring creates a unique hazard profile. Improper disposal not only violates environmental regulations but also poses severe toxicity risks, including the potential release of hydrogen fluoride (HF) and cyanide-related derivatives under extreme conditions.

This guide provides a self-validating, step-by-step operational framework for the safe logistical handling, spill response, and final thermal destruction of this compound.

Chemical Hazard Profile & Causality

To safely manage chemical waste, researchers must first understand the structural causality behind the compound's hazards.

  • Trifluoromethyl Group (–CF₃): Classifies this compound as a halogenated organic. The C–F bond is exceptionally strong (~485 kJ/mol). Standard disposal methods cannot break this bond, necessitating specialized high-temperature incineration to prevent the environmental release of persistent fluorocarbons.

  • Nitrile Group (–C≡N): Highly sensitive to extreme pH. Exposure to strong bases, oxidizing agents, or excessive moisture can promote the hydrolysis of the nitrile group, leading to unwanted exothermic reactions[1].

  • Morpholine Ring: Contributes to the compound's potential as a localized irritant and systemic toxicant upon inhalation or ingestion[2].

Table 1: Quantitative Chemical & Logistical Data

PropertyValueOperational Implication
Chemical Name 4-Morpholino-3-(trifluoromethyl)benzonitrileN/A
CAS Number 677704-57-3[3]Use for exact SDS tracking.
Molecular Formula C₁₂H₁₁F₃N₂O[3]Indicates presence of F and N (requires scrubbing).
Molecular Weight 256.22 g/mol [3]Used for calculating molar waste concentrations.
Waste Stream Halogenated Organic Waste[4]Must be segregated from non-halogenated solvents.

Standard Operating Procedure: Step-by-Step Disposal

The following protocol ensures regulatory compliance and laboratory safety by isolating the halogenated waste stream from incompatible chemicals.

Step 1: Segregation at the Source Collect all solid waste, residual solutions, and contaminated consumables (e.g., pipette tips) in a dedicated container strictly labeled as "Halogenated Organic Waste" [4].

  • Causality: Halogenated compounds require specialized, more expensive thermal treatment to remove halogens safely. Mixing them with non-halogenated waste contaminates the entire bulk stream, drastically increasing disposal costs and environmental risk[5].

Step 2: Containment and Volume Management Transfer liquid waste into a chemically compatible container (e.g., HDPE or PTFE-lined glass) inside a certified fume hood. Fill the waste container to a maximum of 90% capacity [6].

  • Causality: Leaving a 10% headspace prevents over-pressurization caused by vapor expansion during storage or transit, mitigating the risk of container rupture[6].

Step 3: Storage and Environmental Control Cap the container tightly with a vented lid when not actively adding waste. Store the container in a designated, well-ventilated hazardous waste cabinet. Ensure the storage area is completely free of strong bases, strong acids, and oxidizing agents[1].

  • Causality: Nitrile groups can undergo rapid hydrolysis when exposed to strong bases or acids, potentially generating heat or toxic byproducts[1].

Step 4: Decontamination of Primary Containers If reusing or discarding the original chemical vessel, it must be triple-rinsed with a compatible solvent (e.g., methanol or acetonitrile). The rinsate must be collected in the halogenated waste container[6].

  • Causality: A container is only considered "RCRA Empty" once triple-rinsed. Unrinsed containers risk dangerous cross-reactions if repurposed[6].

Step 5: Institutional Transfer Submit a waste collection request to your Environmental Health and Safety (EHS) department, attaching the specific SDS for CAS 677704-57-3 to ensure the waste disposal contractor applies the correct thermal destruction protocol.

Emergency Spill Response Workflow

In the event of an accidental spill, immediate containment is required to prevent aerosolization and respiratory exposure.

SpillResponse Start Spill Detected (CAS 677704-57-3) Assess Assess Volume & Toxicity Start->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate Large Volume / Poor Ventilation PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Small, Manageable Spill Evacuate->PPE Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Collect Collect in Halogenated Waste Container Contain->Collect Decon Decontaminate Surface (Mild Alkaline Wash) Collect->Decon Report Report Incident to EHS Decon->Report

Fig 1: Step-by-step emergency spill response workflow for halogenated organic compounds.

Mechanistic Breakdown of Thermal Destruction

Why do we insist on segregating 4-Morpholino-3-(trifluoromethyl)benzonitrile into halogenated waste? The answer lies in the specific mechanics of its final destruction. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and an alkaline scrubber.

  • High-Temperature Mineralization: Standard incineration (~800°C) is insufficient to cleave the robust C–F bonds of the trifluoromethyl group. The waste is injected into a primary chamber, followed by an afterburner operating at >1000°C. This extreme heat ensures complete mineralization, preventing the synthesis of toxic, persistent fluorinated byproducts.

  • Acid Gas Scrubbing: The combustion of the –CF₃ group inevitably generates hydrogen fluoride (HF) gas, a highly corrosive and toxic substance. To prevent atmospheric release, the exhaust gas is passed through an alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide).

  • Neutralization: The scrubber chemically neutralizes the HF gas, converting it into inert, solid salts (e.g., Calcium Fluoride, CaF₂) and water, which can be safely disposed of in a landfill.

ThermalDegradation Compound 4-Morpholino-3-(trifluoromethyl) benzonitrile Combustion High-Temp Incineration (>1000°C + O₂) Compound->Combustion Thermal Cleavage Gases Toxic Exhaust Gases (HF, NOx, CO₂, H₂O) Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)₂) Gases->Scrubber Gas Capture Safe Neutralized Salts & Safe Exhaust (CaF₂, NaNO₃, N₂) Scrubber->Safe Acid Neutralization

Fig 2: Thermal degradation pathway and acid gas scrubbing mechanism during incineration.

References

  • Title: Cleanroom Waste Disposal Protocol - Auckland Microfab Source: auckland.ac.nz URL:[Link]

  • Title: Laboratory Hazardous Waste Management Guide | UTIA Safety Office Source: tennessee.edu URL:[Link]

  • Title: Hazardous Waste Management Program - Eastern Washington University Source: ewu.edu URL:[Link]

  • Title: Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready Source: scienceready.com.au URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。